N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt

Lisinopril synthesis alkoxycarbonyldipeptide Boc-deprotection cost

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is a Cbz-protected (Z-protected) lysyl-proline dipeptide methyl ester, supplied as a trifluoroacetate (TFA) salt, with molecular formula C₂₂H₃₀F₃N₃O₇ and molecular weight 505.48 g/mol. The compound serves as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor lisinopril.

Molecular Formula C22H30F3N3O7
Molecular Weight 505.491
CAS No. 108456-08-2
Cat. No. B588265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt
CAS108456-08-2
SynonymsN-(Phenylmethoxy)carbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt; 
Molecular FormulaC22H30F3N3O7
Molecular Weight505.491
Structural Identifiers
SMILESCOC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1
InChIKeyQLJKXVRIDFDQFV-QJHJCNPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt (CAS 108456-08-2): Identity, Class, and Core Role in Lisinopril Intermediate Chemistry


N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is a Cbz-protected (Z-protected) lysyl-proline dipeptide methyl ester, supplied as a trifluoroacetate (TFA) salt, with molecular formula C₂₂H₃₀F₃N₃O₇ and molecular weight 505.48 g/mol . The compound serves as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor lisinopril . It is classified within the alkoxycarbonyldipeptide family, where the benzyloxycarbonyl (Cbz/Z) group protects the ε-amino function of the lysine residue, and the C-terminal proline is esterified as the methyl ester, providing a defined handle for further peptide coupling or deprotection sequences. Commercially, it is typically offered at ≥95% purity and is supplied as an amber oil with demonstrated solubility in chloroform, dichloromethane, DMSO, and methanol .

Workflow ACE inhibitor intermediate assembly (lisinopril synthesis)
Selection Cbz/TFA salt form for orthogonal ε-amino protection and coupling control
Context Multi-step peptide coupling; solution-phase with HPLC monitoring

Why N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt Cannot Be Interchanged with Other Protected Lys-Pro Dipeptide Intermediates


Attempting to substitute a closely related protected Lys-Pro dipeptide intermediate — such as the TFA-acetyl-, Boc-, or free-base form — for N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt introduces risk of orthogonal incompatibility, suboptimal coupling yields, and increased purification burden, particularly in multi-step lisinopril routes. The Cbz (benzyloxycarbonyl) protecting group on the ε-amino of lysine is stable under acidic conditions but is cleanly removed by catalytic hydrogenolysis, a deprotection profile that is orthogonal to Boc (acid-labile) and TFA-acetyl (requiring different cleavage) . Furthermore, the TFA salt form directly impacts solubility, handling, and the protonation state of the free α-amino group during subsequent coupling steps, meaning that interchange with, for example, the free base or hydrochloride salt can alter coupling kinetics and impurity profiles in ways not captured by purity certificates alone . Quantitative evidence below details the specific areas where differentiation is documented.

Cbz orthogonal to Boc: acid-stable, cleaved by hydrogenolysis. Boc-protected or TFA-acetyl-only intermediates lack this dual deprotection logic, which may disrupt sequential lysine deprotection.
TFA salt form influences solubility and protonation state compared to free base or hydrochloride; interchange may alter coupling kinetics and impurity profiles.
Non-chromophoric protecting groups (Boc, TFA-acetyl) lack UV absorbance for HPLC monitoring, requiring alternative detection methods that may not suit routine QC.

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt: Quantified Differentiation Evidence Against Key Comparators for Procurement Decisions


Synthetic Step Yield Advantage of the Cbz-Alkoxycarbonyl Dipeptide Route vs. the Prior-Art N6-(tert-Butoxycarbonyl)-L-lysyl-L-proline Intermediate

In the lisinopril synthesis patent literature, the compound class to which N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt belongs is shown to be accessible via an alkoxycarbonyl protection strategy that achieves a 94% yield in the first protection step (N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine formation from L-lysine hydrochloride), using the commodity reagent benzylchloroformate [1]. In contrast, the original lisinopril patent (US 4,374,829) employed N6-(tert-butoxycarbonyl)-L-lysyl-L-proline, an intermediate whose synthesis was subsequently found by Wu et al. (J. Pharm. Sci. 1985) to require ‘complex and expensive reagents’. The explicit patent teaching is that the Cbz-alkoxycarbonyl route achieves ‘equal or like’ intermediates using ‘easily accessible and cheap reagents’ [2]. This combination — a documented 94% step yield with low-cost reagents — represents a process-economic differentiation for procurement of the Cbz-protected dipeptide intermediate class over its Boc-protected counterpart.

Step Yield Advantage
Class-level
94% yield for Cbz protection step vs. Boc route requiring complex, expensive reagents (patent-reported).
Supports cost-efficient lisinopril intermediate procurement.
Process-scale context; reagent availability confirmed.
Lisinopril synthesis alkoxycarbonyldipeptide Boc-deprotection cost

Orthogonal Deprotection Capability: Cbz Stability to Acid Cleavage Enables Route Flexibility Not Possible with Boc-Only or TFA-Acetyl-Only Lys-Pro Intermediates

The Cbz (benzyloxycarbonyl) group on the ε-amino of the lysine residue in N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is stable to the acidic conditions used to remove Boc groups (e.g., TFA/CH₂Cl₂). In contrast, Boc is acid-labile but stable to catalytic hydrogenolysis. This orthogonal relationship means that when both Cbz and Boc are present — a common scenario in multi-step lisinopril intermediate assembly — Cbz can be selectively removed by Pd/C-catalysed hydrogenolysis leaving Boc intact, or alternatively Boc can be selectively removed by acidolysis leaving Cbz intact . By comparison, a TFA-acetyl-only protected Lys-Pro intermediate (e.g., N6-trifluoroacetyl-L-lysyl-L-proline) offers no such two-orthogonal-protection-group option and requires a unified deprotection strategy that may not be compatible with all downstream coupling demands. The practical implication is that procurement of the Cbz-TFA salt form confers the ability to implement a sequential deprotection logic that is structurally unavailable with mono-protected (TFA-acetyl only) or fully-deprotected intermediates.

Orthogonal Deprotection
Class-level
Cbz stable to TFA (acid), removable by catalytic hydrogenolysis; enables selective deprotection when paired with Boc.
Enables sequential amino deprotection in multi-step assembly.
Standard peptide chemistry; route-dependent compatibility.
Orthogonal protection solid-phase peptide synthesis selective deprotection

UV Detectability Advantage of the Cbz Chromophore Over Non-Chromophoric Lys-Pro Protected Intermediates for HPLC Purification and Process Monitoring

The benzyl moiety of the Cbz group functions as a UV chromophore, enabling direct UV detection of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt and its reaction intermediates by standard HPLC-UV at wavelengths around 254 nm [1]. In contrast, Boc- and TFA-acetyl-protected Lys-Pro intermediates lack an aromatic chromophore and have negligible UV absorbance above 220 nm, necessitating either low-UV detection (with attendant solvent interference) or derivatisation for HPLC monitoring [2]. This UV detectability advantage is consistently cited in the peptide chemistry literature as a practical benefit of Cbz over Boc protection for solution-phase synthesis, where column chromatography and HPLC fraction analysis are routine. For a user selecting a protected dipeptide intermediate, the presence of the Cbz chromophore reduces analytical method development burden and enables real-time reaction monitoring that is not equally convenient with the Boc- or TFA-acetyl-protected alternatives.

UV Detectability
Class-level
Cbz benzyl chromophore enables HPLC-UV detection at 254 nm; Boc/TFA-acetyl-protected intermediates are UV-transparent.
Simplifies reaction monitoring and QC without derivatization.
Standard HPLC-UV method; avoids low-UV solvent interference.
HPLC monitoring chromophore purification

Room-Temperature Storage Stability and Multi-Solvent Solubility of the TFA Salt Form vs. Free Base or Alternative Salt Forms of Protected Lys-Pro Dipeptides

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is documented to be soluble in at least four common organic solvents — chloroform, dichloromethane, DMSO, and methanol — which provides broad compatibility with diverse reaction and purification conditions . Several commercial suppliers specify storage at room temperature for this TFA salt, in contrast to the free base or hydrochloride salt forms of related protected dipeptides, which frequently require refrigerated storage (2–8°C) . The TFA counterion is generally understood to enhance solubility and stability of peptide-based intermediates by suppressing aggregation and reducing hygroscopicity relative to the free amine form . While this is a salt-form class property rather than unique to this specific compound, it represents a handling and logistics advantage that directly affects procurement decisions: a room-temperature-stable, multi-solvent-soluble intermediate reduces cold-chain shipping costs and simplifies laboratory storage.

Storage & Solubility
Data to verify
Room temperature storage; soluble in chloroform, dichloromethane, DMSO, methanol.
Reduces cold-chain logistics; broad solvent compatibility.
Supplier-specified; verify for intended use.
TFA salt solubility storage stability

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt (108456-08-2): High-Confidence Application Scenarios Derived from Comparative Evidence


Multi-Step Lisinopril Intermediate Assembly Requiring Orthogonal ε-Amino Protection

When the synthetic route to lisinopril or its labelled analogs involves sequential manipulations at the α- and ε-amino positions of the lysine residue — for example, condensation with 2-oxo-4-phenylbutyric acid at the α-amine followed by ε-amine deprotection for final coupling — the Cbz-group of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt provides acid-stable protection that remains intact during Boc removal steps. This orthogonal relationship, documented in the chemistry of Cbz/Boc pairs, avoids premature ε-amine exposure and the resulting side-reactions (e.g., dialkylation) that can occur with mono-protected intermediates [1]. The 94% step yield demonstrated for the Cbz-protection process in patent US 6,031,112 further supports that this intermediate is derived from an efficient, scalable route [2].

Solution-Phase Peptide Fragment Coupling with Real-Time HPLC Reaction Monitoring

In solution-phase synthesis workflows where monitoring of reaction progress and intermediate purity by HPLC-UV is standard, the benzyl chromophore of the Cbz group enables direct UV detection at 254 nm without derivatisation [1]. This is a practical advantage over Boc- or TFA-acetyl-protected Lys-Pro intermediates, which lack significant UV absorbance and require either low-wavelength detection (subject to solvent interference) or alternative detectors such as ELSD or MS. For process development chemists and QC analysts, this simplifies method setup and reduces the need for specialised detection equipment, supporting faster cycle times in optimisation and batch release testing.

Large-Scale Lisinopril Intermediate Manufacture with Cost-Sensitive Reagent Sourcing

The patent literature explicitly identifies the alkoxycarbonyl dipeptide route (which includes the Cbz-protected benzyl ester variant) as a cost-advantaged alternative to the prior-art Boc-protected lisinopril intermediate [1]. The first protection step uses benzylchloroformate — a commodity reagent — and delivers 94% yield under straightforward aqueous alkaline conditions at ambient temperature [2]. For procurement teams evaluating protected dipeptide intermediates for kilo-lab or pilot-plant campaigns, this documented combination of high yield and accessible reagents makes the Cbz-protected intermediate class a lower-risk choice for scale-up relative to the Boc-based route described by Wu et al., which is noted in the patent as requiring expensive and complex reagents [1].

Laboratory-Scale Research Where Ambient Storage and Multi-Solvent Compatibility Simplify Handling

For academic or industrial research groups that do not have dedicated cold-storage capacity or require an intermediate that can be used across multiple solvent systems (e.g., DCM for coupling, DMSO for stock solutions, methanol for precipitation), the TFA salt form of this compound offers practical benefits: it is documented to be soluble in at least four common organic solvents and is stable at room temperature [1]. This contrasts with related Lys-Pro intermediates supplied as hydrochloride salts or free bases, which often require refrigeration (2–8°C) and may exhibit limited solubility in non-aqueous media [2]. The broader handling envelope reduces the logistical burden of procurement and storage, particularly in settings with constrained cold-chain infrastructure.

Application
Selection Property
Validation Focus
Multi-step lisinopril assembly with orthogonal ε-amino protection
Cbz ε-amino protection orthogonal to Boc
Selective deprotection sequence compatibility
Solution-phase coupling with real-time HPLC monitoring
UV-chromophoric Cbz group
HPLC-UV detectability without derivatization
Large-scale lisinopril intermediate manufacture
Cost-efficient alkoxycarbonyl route
Process yield and reagent cost review
Laboratory-scale research with ambient handling
TFA salt form solubility and storage profile
Ambient stability and multi-solvent compatibility
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